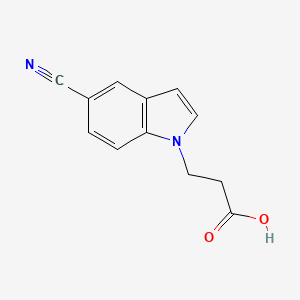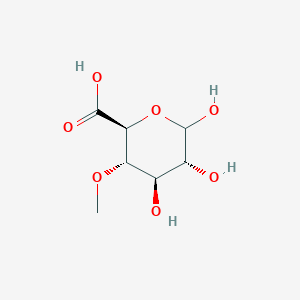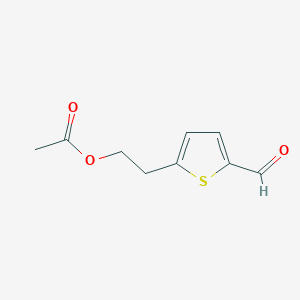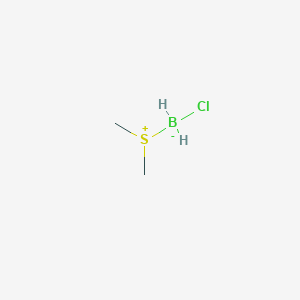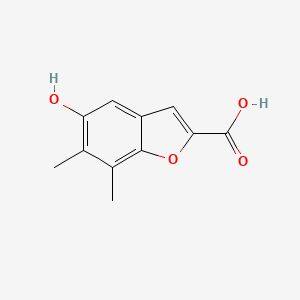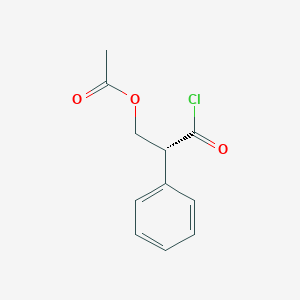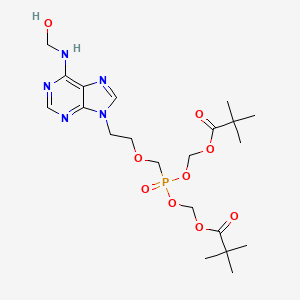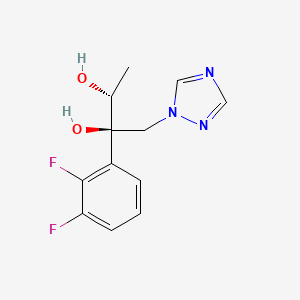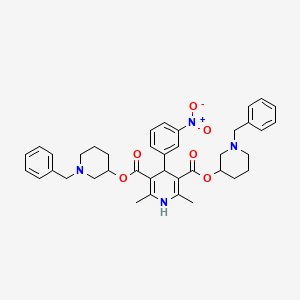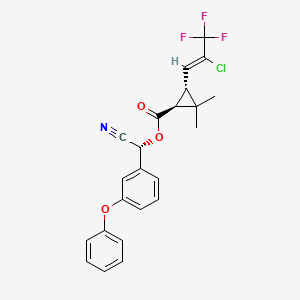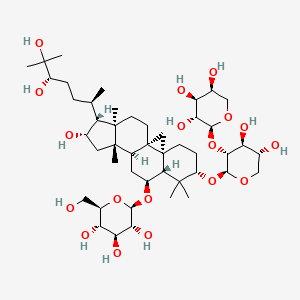![molecular formula C19H27NO4 B13860030 (3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)
(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one is a complex organic compound with a unique structure. This compound is characterized by its hexahydrobenzo[a]quinolizin-2-one core, which is substituted with hydroxy and trideuteriomethoxy groups. The presence of deuterium atoms in the structure makes it particularly interesting for various scientific applications, including studies involving isotopic labeling.
准备方法
The synthesis of (3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one typically involves a multi-step process. One common synthetic route starts with the deprotonation of a 2-alkyl pyridine, followed by acylation with a β-TMS-propyonate derivative. This provides acyclic precursors that, after deprotection, undergo a 6-endo-trig cyclization to yield the desired 2H-quinolizin-2-one derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the quinolizin-2-one core can be reduced to form alcohols.
Substitution: The trideuteriomethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one has several scientific research applications:
Chemistry: Used as a model compound in studies involving isotopic labeling and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxy and trideuteriomethoxy groups play crucial roles in its binding affinity and activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the overall biochemical processes.
相似化合物的比较
Compared to other similar compounds, (3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one is unique due to the presence of deuterium atoms. This isotopic labeling provides distinct advantages in research applications, such as improved stability and traceability. Similar compounds include:
2H-quinolizin-2-one derivatives: These compounds share the quinolizin-2-one core but lack the specific substitutions found in the target compound.
Hydroxy-substituted quinolizines: These compounds have hydroxy groups but may differ in their overall structure and functional groups.
This detailed analysis highlights the unique properties and applications of this compound, making it a valuable compound in various scientific fields.
属性
分子式 |
C19H27NO4 |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m0/s1/i3D3,4D3 |
InChI 键 |
WSSKRNHJTRPOTQ-AINJZBCCSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3CC(=O)[C@H](CN3CCC2=C1)CC(C)(C)O)OC([2H])([2H])[2H] |
规范 SMILES |
CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


